molecular formula C11H14Cl3NO B1397514 3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219980-73-0

3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1397514
CAS No.: 1219980-73-0
M. Wt: 282.6 g/mol
InChI Key: YIHTZADULYBTSS-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 3,4-dichlorophenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary but often include controlled temperatures, specific solvents, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may produce various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride
  • 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride
  • 3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride

Uniqueness

3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

3-[(3,4-dichlorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-10-2-1-9(5-11(10)13)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHTZADULYBTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219980-73-0
Record name Pyrrolidine, 3-[(3,4-dichlorophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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